

Comparative Analysis of Boc-Protected Amino Acid-Secondary Amine Conjugates in Synthesis

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Compound of Interest

Compound Name:	<i>tert</i> -Butyl (2-morpholino-2-oxoethyl)carbamate
Cat. No.:	B056099

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Absence of Cross-Reactivity Data for a Synthetic Intermediate

"**Tert-Butyl (2-morpholino-2-oxoethyl)carbamate**," also identified as Boc-Gly-Mor, is a chemical compound primarily utilized as a synthetic building block.^{[1][2]} Extensive searches for cross-reactivity studies or direct biological activity of this molecule have yielded no results. This is consistent with its role as an intermediate in the synthesis of more complex molecules, such as pyrazinoic acid hybrid conjugates, which are under investigation for potential therapeutic applications, including as anti-tuberculosis agents.^{[3][4]} Therefore, a direct comparison of its cross-reactivity is not feasible.

This guide provides a comparative analysis of "**tert-Butyl (2-morpholino-2-oxoethyl)carbamate**" and other structurally similar Boc-protected amino acid-secondary amine conjugates. The comparison focuses on synthetic efficiency and physical properties, which are critical parameters for researchers and professionals in drug development and medicinal chemistry.

Comparison of Synthetic Yield and Physical Properties

The synthesis of "**tert-Butyl (2-morpholino-2-oxoethyl)carbamate**" and its analogues involves the coupling of an N-(Boc-aminoacyl)benzotriazole with a secondary amine. The

efficiency of this reaction and the physical characteristics of the resulting products are summarized below.

Compound Name	Abbreviation	Secondary Amine	Yield (%)	Physical State	Melting Point (°C)
tert-Butyl (2-morpholino-2-oxoethyl)carbamate	Boc-Gly-Mor	Morpholine	62	Colorless microcrystals	114–116
tert-Butyl (2-oxo-2-(piperidin-1-yl)ethyl)carbamate	Boc-Gly-Pip	Piperidine	90	Oil	N/A
tert-Butyl (2-oxo-2-(pyrrolidin-1-yl)ethyl)carbamate	Boc-Gly-Pyr	Pyrrolidine	89	Oil	N/A
tert-Butyl (2-(4-methylpiperazin-1-yl)-2-oxoethyl)carbamate	Boc-Gly-NMP	N-Methylpiperazine	76	Oil	N/A

Experimental Protocols

General Procedure for the Synthesis of Secondary Amine–Amino Acid Conjugates (11a–t)

This protocol outlines the synthesis of "tert-Butyl (2-morpholino-2-oxoethyl)carbamate" and its analogues as described in the literature.[3]

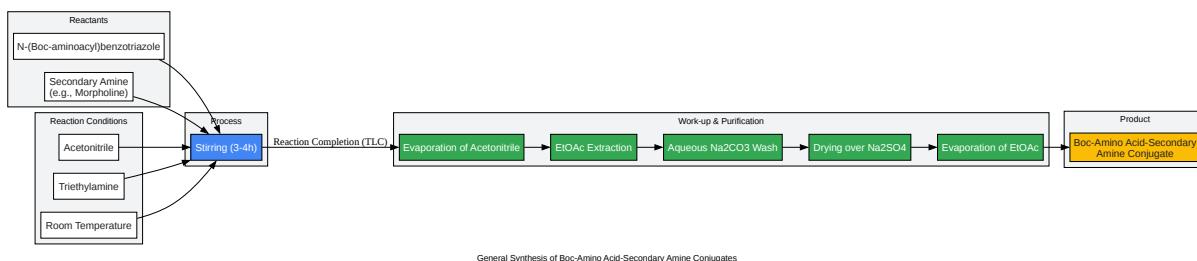
- Reaction Setup: A 50 mL round-bottom flask equipped with a magnetic stir bar is charged with N-(Boc-aminoacyl)benzotriazole (1.0 equivalent) and the respective secondary amine

(morpholine, piperidine, N-methylpiperazine, or pyrrolidine; 1.0 equivalent).

- Solvent and Base Addition: Acetonitrile (10 mL) is added as the solvent, followed by the addition of triethylamine (1.5 equivalents).
- Reaction Execution: The reaction mixture is stirred at room temperature for 3–4 hours.
- Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, the acetonitrile is evaporated under reduced pressure. The resulting residue is extracted with ethyl acetate (EtOAc).
- Purification: The organic layer is washed with an aqueous sodium carbonate solution and dried over sodium sulfate.
- Product Isolation: After filtration of the drying agent, the ethyl acetate is evaporated under reduced pressure to yield the desired amino acid–secondary amine conjugate.[\[3\]](#)

Visualizations

Synthetic Workflow for Boc-Protected Amino Acid-Secondary Amine Conjugates



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Caption: Synthetic workflow for the preparation of Boc-protected amino acid-secondary amine conjugates.

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References

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